(4-bromo-2-methoxyphenyl)methanesulfonamide
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Overview
Description
(4-Bromo-2-methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10BrNO3S. It is a derivative of benzenemethanesulfonamide, where the benzene ring is substituted with a bromine atom at the 4-position and a methoxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-2-methoxyphenyl)methanesulfonamide typically involves the sulfonation of (4-bromo-2-methoxyphenyl)methane. One common method is the reaction of (4-bromo-2-methoxyphenyl)methane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-2-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic substitution: Products include substituted amines or thiols.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
(4-Bromo-2-methoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of (4-bromo-2-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
(4-Bromo-2-methoxyphenyl)amine: Similar structure but with an amine group instead of a sulfonamide group.
(4-Bromo-2-methoxyphenyl)ethanol: Similar structure but with an ethanol group instead of a sulfonamide group.
Uniqueness: (4-Bromo-2-methoxyphenyl)methanesulfonamide is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, combined with a sulfonamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2228685-66-1 |
---|---|
Molecular Formula |
C8H10BrNO3S |
Molecular Weight |
280.1 |
Purity |
95 |
Origin of Product |
United States |
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